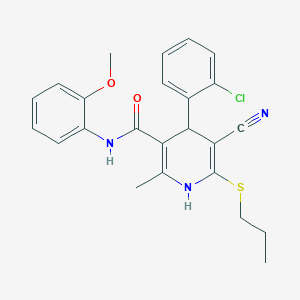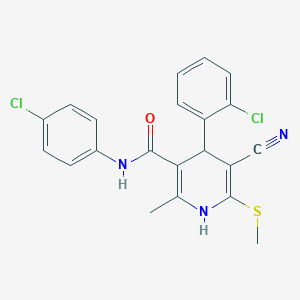![molecular formula C23H33N3O3 B408501 cyclohexylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B408501.png)
cyclohexylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cyclohexylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a cyclohexylmethyl group, a diethylamino group, and a pyrimidinecarboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylmethylamine with 4-(diethylamino)benzaldehyde, followed by cyclization with ethyl acetoacetate under acidic conditions to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
cyclohexylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cyclohexylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4
Eigenschaften
Molekularformel |
C23H33N3O3 |
|---|---|
Molekulargewicht |
399.5g/mol |
IUPAC-Name |
cyclohexylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H33N3O3/c1-4-26(5-2)19-13-11-18(12-14-19)21-20(16(3)24-23(28)25-21)22(27)29-15-17-9-7-6-8-10-17/h11-14,17,21H,4-10,15H2,1-3H3,(H2,24,25,28) |
InChI-Schlüssel |
IUTDZODIHZVCQP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3CCCCC3 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Tert-butylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B408423.png)
![2-(3-fluorophenyl)-4-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B408426.png)
![2-chloro-3-[(2-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B408428.png)
![7-[(4-chlorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B408429.png)
![7-[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B408431.png)

![7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B408435.png)
![5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE](/img/structure/B408436.png)
![7-(benzyloxy)-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B408437.png)
![7-(benzyloxy)-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B408438.png)
![7-[(4-chlorobenzyl)oxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B408439.png)
![7-[(2-chlorobenzyl)oxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B408440.png)
